molecular formula C21H23N5O3 B2689235 3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 1705741-93-0

3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Cat. No.: B2689235
CAS No.: 1705741-93-0
M. Wt: 393.447
InChI Key: KWQHZXRGVRSGIH-UHFFFAOYSA-N
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Description

3-(2-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a synthetic small molecule compound of significant interest in medicinal chemistry and pharmacological research. Its structure, which features a quinazolinone core linked to a cyclopropyl-oxadiazole moiety via a piperidine methyl ketone spacer, suggests potential for diverse biological activities. The quinazolinone scaffold is a privileged structure in drug discovery, known for its ability to interact with various enzyme families, particularly kinases. Compounds with this structure have been investigated as enzyme inhibitors . The specific research applications and molecular targets for this compound are an active area of investigation. Researchers are exploring its mechanism of action and efficacy in various biochemical and cellular assays. This product is intended for non-human research applications only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

3-[2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c27-19(12-26-13-22-17-6-2-1-5-16(17)21(26)28)25-9-3-4-14(11-25)10-18-23-20(24-29-18)15-7-8-15/h1-2,5-6,13-15H,3-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQHZXRGVRSGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)CC4=NC(=NO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a novel synthetic molecule that incorporates multiple bioactive moieties, including a quinazoline core and an oxadiazole ring. This structure has garnered interest for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C19H24N4O3C_{19}H_{24}N_4O_3. Its complex structure features:

  • A quinazoline ring, known for its diverse pharmacological properties.
  • A piperidine moiety, often associated with various therapeutic effects.
  • An oxadiazole unit, which has been linked to antimicrobial and anticancer activities.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and piperidine functionalities exhibit significant biological activity. The following sections detail the specific activities associated with the compound .

Antimicrobial Activity

Studies have shown that derivatives of oxadiazole possess notable antibacterial properties. For instance, compounds similar to the one in focus have demonstrated effectiveness against various bacterial strains. A study reported IC50 values for synthesized oxadiazole derivatives ranging from 0.63 to 6.28 µM against urease, indicating strong enzyme inhibition potential compared to standard drugs .

Antitumor Activity

The quinazoline scaffold is well-documented for its antitumor effects. Compounds derived from quinazoline have been evaluated for their ability to inhibit tumor cell proliferation. Research has indicated that derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Enzyme Inhibition

The compound's piperidine component suggests potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating conditions like Alzheimer's disease. The presence of the oxadiazole group may enhance this activity by contributing to the overall binding affinity of the compound to the enzyme .

Case Studies and Research Findings

Several studies have synthesized and evaluated compounds with similar structural features:

  • Synthesis and Evaluation of Oxadiazole Derivatives : A series of oxadiazole-piperidine hybrids were synthesized and tested for antibacterial and antifungal activities. Results showed significant inhibition against multiple strains, highlighting the potential of these compounds as new antimicrobial agents .
  • Antitumor Studies : Research on quinazoline derivatives revealed that they could effectively inhibit cancer cell lines, demonstrating cytotoxic effects at low concentrations. This study emphasized the importance of structural modifications in enhancing biological activity .
  • Enzyme Inhibition Studies : A comparative analysis of various oxadiazole-containing compounds showed promising results in inhibiting urease and AChE, suggesting therapeutic applications in treating infections and neurodegenerative diseases .

Comparative Data Table

Compound TypeActivityIC50 Value (µM)Reference
Oxadiazole DerivativeAntibacterial2.14 - 6.28
Quinazoline DerivativeAntitumorVaries
Piperidine DerivativeAChE InhibitionVaries

Comparison with Similar Compounds

Structural Analog: 4-(2-Chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Key Differences and Implications :

  • Core Structure : The analog contains a triazolo[4,3-a]quinazolin-5(4H)-one core, whereas the target compound uses a simpler quinazolin-4(3H)-one scaffold. The triazole ring in the analog may enhance π-π stacking interactions with biological targets but could reduce metabolic stability compared to the oxadiazole group in the target compound .
  • Substituents : The analog’s 2-chlorobenzyl and 3-methoxyphenyl-piperazinyl groups contrast with the target’s cyclopropyl-oxadiazole-piperidine chain. The chlorine atom in the analog likely increases lipophilicity and membrane permeability, while the cyclopropyl group in the target compound may improve metabolic resistance due to steric hindrance .
  • Bioactivity : Piperazine-containing analogs (e.g., the reference compound) are often associated with serotonin receptor modulation, whereas piperidine-linked oxadiazole derivatives (like the target) are explored for kinase or protease inhibition, though specific data are pending .

Ferroptosis-Inducing Compounds (FINs)

The target compound’s oxadiazole moiety may mimic the electrophilic properties of FINs, enabling selective induction of oxidative cell death in cancer cells, as observed in oral squamous cell carcinoma (OSCC) models . However, the quinazolinone core differentiates its mechanism from classical FINs, which typically lack heterocyclic nitrogen-rich scaffolds .

Plant-Derived Bioactive Compounds

Natural quinazoline alkaloids (e.g., vasicine, febrifugine) exhibit antimalarial and bronchodilatory effects. However, plant-derived compounds often exhibit broader polypharmacology due to evolutionary optimization, whereas the target compound’s design suggests a more focused mechanism .

Data Table: Structural and Hypothesized Bioactive Comparisons

Parameter Target Compound 4-(2-Chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one Natural Quinazoline Alkaloids
Core Structure Quinazolin-4(3H)-one Triazolo[4,3-a]quinazolin-5(4H)-one Quinazoline (e.g., vasicine)
Key Substituents Cyclopropyl-oxadiazole, piperidine 2-Chlorobenzyl, 3-methoxyphenyl-piperazine Hydroxyl groups, methylenedioxy rings
Molecular Weight ~452 g/mol (estimated) ~579 g/mol ~160–300 g/mol
Hypothesized Bioactivity Kinase/protease inhibition, redox modulation Serotonin receptor modulation Antimalarial, anti-inflammatory
Metabolic Stability High (cyclopropyl group reduces CYP450-mediated oxidation) Moderate (piperazine susceptible to N-oxidation) Low (rapid glucuronidation in plants)

Research Implications and Gaps

  • Target Compound : Further studies should prioritize in vitro assays against kinase panels or ferroptosis pathways, leveraging platforms like 3D vascularized culture systems to model tissue-specific responses .
  • Comparative Advantages : The cyclopropyl-oxadiazole group offers a unique balance of stability and reactivity compared to chlorobenzyl or natural hydroxylated motifs, warranting exploration in drug-resistant cancer models .
  • Limitations : Absence of direct bioactivity data for the target compound necessitates caution in extrapolating mechanisms from structural analogs.

Q & A

Q. What are the recommended synthetic pathways for synthesizing this compound, and how can purity be validated?

Answer: The synthesis of quinazolinone derivatives typically involves multi-step reactions, such as:

  • Condensation reactions : Reacting substituted piperidine with oxadiazole intermediates under reflux conditions (e.g., using acetic acid as a catalyst) .
  • Mannich base formation : Introducing functional groups via amine-aldehyde interactions, followed by purification using column chromatography .
  • Validation : Purity is assessed via thin-layer chromatography (TLC) with solvent systems like toluene:ethyl acetate:water (8.7:1.2:1.1) and confirmed by NMR (¹H/¹³C) and mass spectrometry .

Q. Table 1: Example Characterization Data for Quinazolinone Derivatives

PropertyMethodExample ValuesReference
Melting PointDifferential Scanning172–173°C
YieldGravimetric Analysis82%
NMR Shifts (¹H)400 MHz DMSO-d6δ 7.8–8.2 (aromatic protons)

Q. How can researchers design experiments to evaluate the compound’s stability under varying storage conditions?

Answer: Stability studies should include:

  • Environmental stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) over 4–12 weeks .
  • Analytical monitoring : Use HPLC to track degradation products and Fourier-transform infrared spectroscopy (FTIR) to detect structural changes .
  • Statistical design : Apply randomized block designs with split-split plots to account for variables like temperature and time .

Advanced Research Questions

Q. What methodologies are employed to resolve contradictions in bioactivity data across different assays?

Answer: Contradictions may arise due to assay specificity or cellular context. Solutions include:

  • Dose-response validation : Test the compound at multiple concentrations (e.g., 0.1–100 µM) in parallel assays (e.g., MTT for cytotoxicity vs. enzymatic inhibition assays) .
  • Mechanistic profiling : Use molecular docking to predict binding affinities to targets like kinases or GPCRs and validate via surface plasmon resonance (SPR) .
  • Meta-analysis : Compare data across peer-reviewed studies using standardized metrics (e.g., IC₅₀ values) .

Q. Table 2: Comparative Bioactivity of Analogous Compounds

CompoundTargetIC₅₀ (µM)Reference
Quinazolin-4-amineEGFR kinase0.45
Oxadiazole-piperidinePARP-11.2

Q. How can structure-activity relationship (SAR) studies be optimized for this hybrid quinazolinone-oxadiazole scaffold?

Answer: SAR optimization strategies include:

  • Fragment-based design : Modify the cyclopropyl-oxadiazole moiety to enhance lipophilicity (logP) or hydrogen-bonding capacity .
  • Pharmacophore mapping : Identify critical functional groups (e.g., piperidine N-methylation) using 3D-QSAR models .
  • In vivo correlation : Test analogs in rodent models for pharmacokinetic parameters (e.g., bioavailability, half-life) .

Q. What experimental frameworks are recommended for assessing environmental fate and ecotoxicological impacts?

Answer: Adopt methodologies from environmental chemistry:

  • Partition coefficient analysis : Measure logKₒw (octanol-water) to predict bioaccumulation potential .
  • Microcosm studies : Expose aquatic organisms (e.g., Daphnia magna) to sublethal concentrations (0.1–10 mg/L) and monitor survival/reproduction rates .
  • Degradation pathways : Use LC-MS/MS to identify transformation products in simulated wastewater .

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

Answer:

  • Multi-technique validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and high-resolution mass spectrometry (HRMS) .
  • Crystallographic analysis : Resolve ambiguous stereochemistry via X-ray diffraction .
  • Computational modeling : Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes .

Methodological Resources

  • Comparative analysis frameworks : Use Lester & Lester’s research models to integrate findings across disciplines .
  • Risk assessment protocols : Follow Project INCHEMBIOL guidelines for ecological impact studies .

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